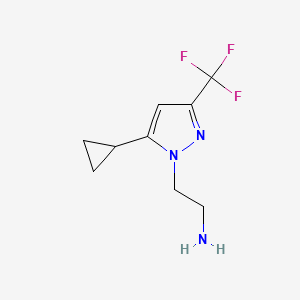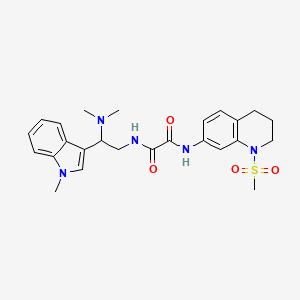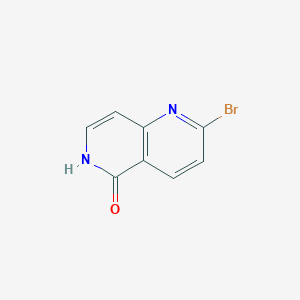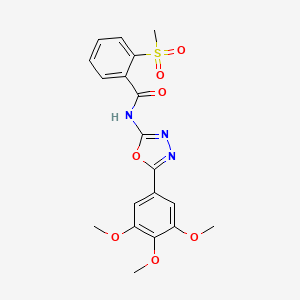![molecular formula C25H25NO4 B2400608 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide CAS No. 1396884-67-5](/img/structure/B2400608.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a propanamide derivative with a benzo[d][1,3]dioxol-5-yl group and two phenyl groups attached. The benzo[d][1,3]dioxol-5-yl group is a common motif in many bioactive molecules and pharmaceuticals . The presence of the amide group suggests it could participate in hydrogen bonding, influencing its solubility and reactivity.
Chemical Reactions Analysis
The compound contains several functional groups that could participate in various chemical reactions. The amide group could undergo hydrolysis, especially under acidic or basic conditions. The benzo[d][1,3]dioxol-5-yl group could potentially participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Heavy Metal Ion Detection: Lead (Pb²⁺) Sensor
- Application : Researchers have developed a sensitive and selective Pb²⁺ sensor using N-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide (referred to as BDMMBSH). Here’s how it works:
Flavoring Substance in Food
- Application : It is intended for use as a flavoring substance in specific categories of food (excluding beverages) .
Antitumor Evaluation
- Application : Preliminary experiments indicate an inhibitory effect on tumor cells. Further studies involve morphological analysis and assessment of cell apoptosis and cycle progression .
Drug Motif Prediction
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various targets, such asnitric oxide synthase and microtubules .
Mode of Action
For instance, it might inhibit or enhance the activity of its target proteins, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect pathways related tocell cycle regulation and apoptosis . These pathways are crucial for cell growth and survival, and their modulation can have significant effects on cellular health and function.
Result of Action
Similar compounds have been reported to causecell cycle arrest and induce apoptosis in cancer cells . These effects can lead to the inhibition of cell growth and proliferation, which is particularly beneficial in the context of cancer treatment.
Future Directions
Given the presence of the benzo[d][1,3]dioxol-5-yl group, which is common in many bioactive compounds, further studies could explore the potential biological activities of this compound. This could include in vitro and in vivo testing, as well as mechanistic studies to understand its mode of action .
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-25(28,20-12-13-22-23(14-20)30-17-29-22)16-26-24(27)15-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14,21,28H,15-17H2,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFQRDXEBCPKNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC4=C(C=C3)OCO4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2400525.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2400528.png)


![N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2400537.png)
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2400538.png)
![1-(Chloromethyl)-3-(2-fluoro-6-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2400540.png)




![4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B2400546.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2400547.png)